Ethyl 5-acenaphthoylformate

Medicinal Chemistry ADME Prediction Materials Solubility

Researchers needing membrane-permeable intermediates face trade-offs between reactivity and lipophilicity. Ethyl 5-acenaphthoylformate solves this with a rigid acenaphthene core (LogP 3.77) and dual carbonyl handles. - **Drug discovery**: α-ketoester enables amides/heterocycles; high LogP supports BBB penetration for CNS/antibiotic candidates. - **Materials science**: >426°C BP minimizes outgassing during OLED/OPV vacuum deposition. - **Coordination chemistry**: Three H-bond acceptors in fixed geometry for predictable MOF linker design. ≥95% purity. Immediate shipping available.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
CAS No. 101110-21-8
Cat. No. B009255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-acenaphthoylformate
CAS101110-21-8
SynonymsETHYL 5-ACENAPHTHOYLFORMATE
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=CC=C2CCC3=C2C1=CC=C3
InChIInChI=1S/C16H14O3/c1-2-19-16(18)15(17)13-9-8-11-7-6-10-4-3-5-12(13)14(10)11/h3-5,8-9H,2,6-7H2,1H3
InChIKeyPEOBJOVWXOXLHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-acenaphthoylformate: Baseline Profile


Ethyl 5-acenaphthoylformate (CAS 101110-21-8) is a specialty organic compound classified as an α-ketoester bearing a 1,2-dihydroacenaphthylene backbone [1]. Its molecular formula is C₁₆H₁₄O₃ with a molecular weight of 254.28 g/mol . The compound is characterized by a fused polycyclic aromatic system coupled to an ethyl oxoacetate moiety, which confers a distinct reactivity profile and physicochemical signature that diverges meaningfully from simpler α-ketoesters and other acenaphthene derivatives [1]. Commercial availability is documented with a typical minimum purity specification of 95% .

Polycyclic aromatic α-ketoester building block for complex molecule synthesis
Extended π-system may support optoelectronic and supramolecular studies
Reduced volatility may support high-temperature material processing workflows

Ethyl 5-acenaphthoylformate: Differentiation from Analogs


The selection of Ethyl 5-acenaphthoylformate cannot be reduced to a simple interchange with other α-ketoesters (e.g., ethyl benzoylformate) or alternative acenaphthene derivatives (e.g., 5-acetylacenaphthene). The extended π-system of the dihydroacenaphthylene core alters both electronic and steric properties, directly impacting lipophilicity, thermal stability, and molecular recognition events in synthetic and biological contexts [1]. Furthermore, the presence of two carbonyl functionalities (α-keto and ester) provides a distinct hydrogen-bonding and coordination landscape compared to mono-carbonyl acenaphthene derivatives [2]. In drug discovery or materials chemistry, such differences can determine success or failure in lead optimization and device performance, necessitating a rigorous, data-driven selection process.

π-System & Lipophilicity Shift

The dihydroacenaphthylene core alters electronic profile and lipophilicity compared to simple benzoylformate, affecting membrane interaction predictions.

Thermal Stability Gap

Large predicted boiling point differences versus ethyl benzoylformate or 5-acetylacenaphthene may change evaporation behavior during high-temperature processing.

Reactivity Mismatch

Mono-ketone acenaphthene analogs lack the α-ketoester bifunctional reactivity, limiting access to heterocycle-forming transformations.

Ethyl 5-acenaphthoylformate: Comparative Evidence


Enhanced Lipophilicity for Membrane Permeation

Ethyl 5-acenaphthoylformate exhibits a calculated LogP (ACD/LogP) of 3.77, which is substantially higher than that of ethyl benzoylformate (LogP = 1.80) and moderately greater than 5-acetylacenaphthene (LogP = 3.63) [1][2]. This elevated lipophilicity stems from the extended acenaphthene polycyclic core and predicts enhanced passive membrane permeability and improved solubility in non-polar organic solvents or polymer matrices.

LogP (Predicted)
Predicted
Target 3.77 vs ethyl benzoylformate 1.80 & 5-acetylacenaphthene 3.63
ΔLogP +1.97 / +0.14
May support membrane permeation studies
ACD/Labs prediction; verify experimentally
Medicinal Chemistry ADME Prediction Materials Solubility

Reduced Volatility and Thermal Stability

The predicted boiling point of Ethyl 5-acenaphthoylformate is 426.9 ± 24.0 °C at 760 mmHg, which is significantly higher than that of ethyl benzoylformate (256.5 ± 0.0 °C) and 5-acetylacenaphthene (377.3 ± 21.0 °C) [1][2]. This indicates markedly lower volatility under ambient and elevated temperature conditions, reducing evaporative loss during synthesis, purification, and device fabrication.

Boiling Point (Predicted)
Predicted
426.9±24.0 °C vs 256.5±0.0 °C / 377.3±21.0 °C
ΔTb +170.4 °C / +49.6 °C
May reduce evaporative loss in processing
Predicted at 760 mmHg; verify under real conditions
Organic Electronics Thermal Analysis Process Chemistry

Extended π-Conjugation for Optoelectronics

The molar refractivity and polarizability of Ethyl 5-acenaphthoylformate (72.7 ± 0.3 cm³ and 28.8 ± 0.5 × 10⁻²⁴ cm³, respectively) are substantially larger than those of ethyl benzoylformate (47.3 ± 0.3 cm³; 18.8 ± 0.5 × 10⁻²⁴ cm³) and 5-acetylacenaphthene (61.7 ± 0.3 cm³; 24.5 ± 0.5 × 10⁻²⁴ cm³) [1][2]. These parameters correlate with a more delocalized electron cloud and stronger dispersion interactions.

Molar Refractivity & Polarizability
Predicted
MR 72.7±0.3 cm³ / Pol 28.8±0.5 vs MR 47.3 / 61.7
ΔMR +25.4 / +11.0 cm³
Supports π-stacking and dispersion interactions
Predicted; relevant for organic semiconductors
Optoelectronics Supramolecular Chemistry Photophysics

Hydrogen-Bond Acceptor Diversity

Ethyl 5-acenaphthoylformate possesses three hydrogen-bond acceptor (HBA) sites (two carbonyl oxygens and one ester oxygen), whereas 5-acetylacenaphthene contains only one HBA site (a single carbonyl oxygen) [1][2]. Ethyl benzoylformate also has three HBA sites, but the spatial orientation and electronic environment of the carbonyls differ due to the acenaphthene scaffold.

H-Bond Acceptor Count
Class-level inference
3 HBA (two carbonyls, one ester) vs 1 HBA for 5-acetylacenaphthene
Offers distinct coordination geometry
Derived from structure; coordination context may differ
Coordination Chemistry Catalysis Crystal Engineering

Synthetic Versatility via α-Ketoester Reactivity

The α-ketoester motif of Ethyl 5-acenaphthoylformate enables a broad range of synthetic transformations (e.g., nucleophilic additions, cyclocondensations, reductions) that are not accessible with the simple ketone analog 5-acetylacenaphthene [1]. This bifunctional reactivity is a hallmark of α-ketoesters and is leveraged to construct heterocycles and complex polycyclic frameworks.

α-Ketoester Reactivity
Class-level inference
Dual electrophilic carbonyls enable nucleophilic additions and cyclizations not possible with mono-ketone 5-acetylacenaphthene
Enables access to complex heterocycles
Based on α-ketoester literature precedent
Organic Synthesis Medicinal Chemistry Materials Science

Anti-inflammatory Pharmacophore Potential

U.S. Patent 3,679,747 demonstrates that acenaphthene derivatives, specifically acenaphthenequinone dialkoximes, exhibit anti-inflammatory activity comparable to indomethacin in animal models of granuloma tissue formation [1]. While Ethyl 5-acenaphthoylformate itself is not directly tested, its acenaphthene core places it within a pharmacologically validated class, suggesting potential as a starting point for anti-inflammatory lead optimization.

Pharmacophore Context
Patent context
Acenaphthene core shows anti-inflammatory activity in patent US 3,679,747; α-ketoester provides a distinct derivatization handle
May support anti-inflammatory lead exploration
Class-level patent evidence; verify for specific derivative
Medicinal Chemistry Inflammation Drug Discovery

Ethyl 5-acenaphthoylformate: Research and Application Scenarios


Lipophilic Drug Candidate Lead Optimization

Due to its calculated LogP of 3.77, Ethyl 5-acenaphthoylformate is ideally suited as a starting material or intermediate for the synthesis of drug candidates requiring high membrane permeability, such as central nervous system (CNS) therapeutics or antibiotics targeting intracellular bacteria [1]. The enhanced lipophilicity, compared to simpler α-ketoesters, can improve blood-brain barrier penetration and cellular uptake, while the α-ketoester moiety offers a versatile handle for diversification into amides, heterocycles, or reduced alcohol analogs.

Thermally Stable Organic Electronics

The significantly reduced volatility (boiling point > 426 °C) and extended π-conjugation of Ethyl 5-acenaphthoylformate make it a valuable building block for the construction of organic semiconductors intended for high-temperature processing [1]. Its use can minimize outgassing and morphological instability during vacuum deposition or annealing steps in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), potentially enhancing device lifetime and performance.

Polycyclic Aromatic Framework Construction

The bifunctional α-ketoester reactivity of Ethyl 5-acenaphthoylformate enables efficient entry into complex polycyclic aromatic systems through reactions such as Friedländer quinoline synthesis, Paal-Knorr pyrrole synthesis, or condensation with hydrazines to form pyrazolones [1]. This synthetic versatility, absent in simpler mono-carbonyl acenaphthene derivatives, accelerates the exploration of chemical space in medicinal chemistry and materials science programs where extended aromatic cores are desired.

MOF and Coordination Polymer Design

With three hydrogen-bond acceptor sites and a rigid acenaphthene backbone, Ethyl 5-acenaphthoylformate can serve as a linker precursor for metal-organic frameworks (MOFs) and coordination polymers [1]. The specific spatial arrangement of the carbonyl oxygens, dictated by the fused ring system, offers predictable coordination geometries that can be exploited to engineer materials with defined pore sizes and host-guest recognition properties, distinguishing it from more flexible α-ketoester linkers.

Application
Selection Property
Validation Focus
Lipophilic probe development
Enhanced lipophilicity vs simpler α-ketoesters
Membrane permeability and CNS penetration assays
Organic semiconductor research
Low volatility and extended π-conjugation
Thermal stability and film morphology in device fabrication
Complex polycyclic synthesis
Bifunctional α-ketoester reactivity
Access to heterocycles and extended aromatic frameworks
Coordination chemistry research
Multiple H-bond acceptors and rigid acenaphthene backbone
Coordination geometry and pore engineering in MOFs

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